molecular formula C11H17N3O B15057139 4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine

4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine

Katalognummer: B15057139
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DALQVUQLIZHRTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via an oxygen atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-methyl-3-piperidinol under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
  • 4-(3-Methylpiperidin-1-yl)pyridin-2-amine

Uniqueness

4-((1-Methylpiperidin-3-yl)oxy)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity profiles and binding affinities, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

4-(1-methylpiperidin-3-yl)oxypyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-14-6-2-3-9(8-14)15-11-4-5-13-7-10(11)12/h4-5,7,9H,2-3,6,8,12H2,1H3

InChI-Schlüssel

DALQVUQLIZHRTO-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)OC2=C(C=NC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.